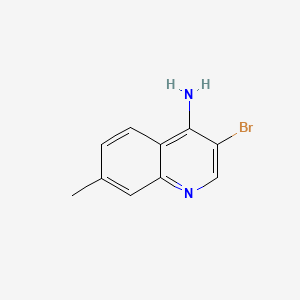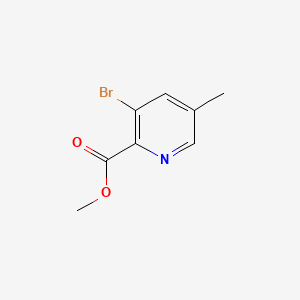
Methyl 3-bromo-5-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-bromo-5-methylpicolinate” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known by its IUPAC name, methyl 3-bromo-5-methyl-2-pyridinecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester group . The InChI code for this compound is 1S/C8H8BrNO2/c1-5-3-6 (9)7 (10-4-5)8 (11)12-2/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.06 g/mol . It is a solid or liquid at room temperature . The compound has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines
A study demonstrates the use of copper/6-methylpicolinic acid catalyzed coupling reactions for the efficient synthesis of pyrrolo[2,3-d]pyrimidines, showcasing the potential of pyridine derivatives in constructing complex heterocyclic structures. This method allows the introduction of various functional groups, highlighting the versatility of pyridine-based intermediates in synthetic chemistry (Jiang et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Research into novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols underlines the antimicrobial and anti-inflammatory potential of compounds derived from pyridine intermediates. These compounds showed potent activity against a variety of bacterial strains and pathogenic fungi, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Asymmetric Synthesis of Antiinflammatory Alkaloids
The asymmetric synthesis of CJ-14877, a potent anti-inflammatory methyl picolinate alkaloid, and its enantiomer from methyl 5-bromopicolinate demonstrates the critical role of pyridine derivatives in the synthesis of biologically active molecules. This method involves microwave-assisted Suzuki coupling reactions, emphasizing the strategic use of pyridine intermediates in medicinal chemistry (Aoyagi et al., 2009).
Supramolecular Chemistry
Copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid were synthesized and characterized, revealing insights into the construction of supramolecular architectures. These complexes were studied for their spectroscopic, thermal, and magnetic properties, showcasing the potential of pyridine derivatives in the development of coordination compounds with interesting physical properties (Kukovec et al., 2008).
Safety and Hazards
“Methyl 3-bromo-5-methylpicolinate” is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEKRCUPWRCRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678751 |
Source


|
| Record name | Methyl 3-bromo-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228880-68-9 |
Source


|
| Record name | Methyl 3-bromo-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

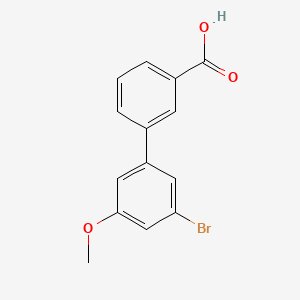
![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
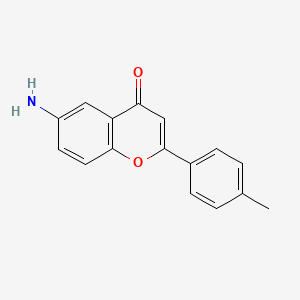

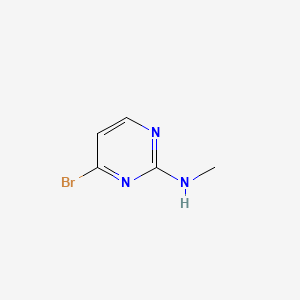


![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
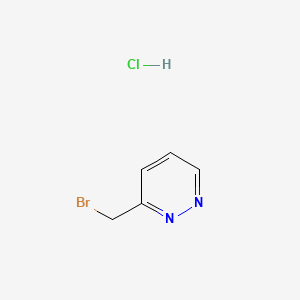
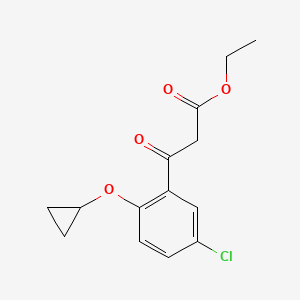
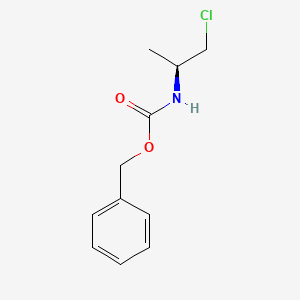
![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

